Shikonofuran A

Sialidase inhibition Antimicrobial target Glycosyl hydrolase

Shikonofuran A is a furylhydroquinone natural product, chemically distinct from naphthoquinone shikonins. Direct comparative studies demonstrate superior GH33 bacterial sialidase inhibition versus shikonins, with negligible GH34 viral sialidase activity, enabling subtype-selective probe design. Its favorable in silico ADMET profile (77.14% predicted oral bioavailability) offers a tractable starting point for in vivo PK/efficacy studies. Essential for quantifying pathway flux in metabolic engineering of Lithospermum/Arnebia systems. Available at ≥98% purity.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
Cat. No. B1163873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShikonofuran A
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C
InChIInChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3
InChIKeyIMZVJDUASUPZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown powder

Structure & Identifiers


Interactive Chemical Structure Model





Shikonofuran A: A Structurally Distinct Furylhydroquinone in the Shikonin Biosynthetic Pathway


Shikonofuran A (CAS 85022-66-8, C18H20O5) is a furylhydroquinone natural product co-isolated from the roots of Lithospermum erythrorhizon and Arnebia euchroma [1]. It shares a common biosynthetic precursor, geranylhydroquinone (GHQ), with the canonical naphthoquinone shikonins, but diverges via a distinct branching route catalyzed by the oxidoreductase AeHGO [2][3]. This fundamental structural divergence—a furan-containing hydroquinone scaffold versus the naphthazarin core of shikonins—underlies its differential biological selectivity profile and warrants its separate consideration in research procurement.

Why Shikonofuran A Cannot Be Replaced by Shikonin or Its Common Acylated Derivatives


Substituting Shikonofuran A with the more abundant shikonin class compounds (e.g., shikonin, acetylshikonin, isobutyrylshikonin) in experimental systems is scientifically unsound due to demonstrated divergent target selectivity. Direct comparative studies reveal that shikonofuran derivatives exhibit superior inhibition against bacterial GH33 sialidases, whereas shikonin naphthoquinones preferentially inhibit viral GH34 sialidases via a distinct kinetic mechanism [1]. Furthermore, the two classes compete for metabolic flux from a shared precursor in plant cell cultures, confirming that their accumulation is mutually regulated and cannot be assumed to produce equivalent biological outcomes [2]. For applications requiring sialidase modulation or studies of GHQ-derived furan chemistry, generic substitution would yield non-interchangeable and potentially misleading results.

Shikonofuran A: Quantitative Differentiation Evidence Against Shikonin-Class Analogs


GH33 Bacterial Sialidase Inhibition: Shikonofurans Outperform Shikonins

In a head-to-head enzymatic assay comparing six shikonin derivatives (1-6) and three shikonofuran derivatives (7-9, including Shikonofuran A), all shikonofurans demonstrated greater inhibitory activity against bacterial GH33 sialidase than all tested shikonins [1]. Shikonofuran E (8) was the most potent within the series with an IC50 of 0.24 μM [1]. While Shikonofuran A's individual IC50 was not reported discretely, its class membership conferred the same qualitative advantage over the shikonin comparator set.

Sialidase inhibition Antimicrobial target Glycosyl hydrolase

GH34 Viral Sialidase: Shikonofurans Exhibit Negligible Inhibition Contrasting with Shikonins

In stark contrast to their activity on GH33, shikonofuran derivatives (7-9) did not show significant inhibitory effect on GH34 viral sialidase [1]. All naphthoquinone shikonin derivatives (1-6) exhibited near-equivalent efficiency with an IC50 value of approximately 40 μM against GH34, acting via a noncompetitive mechanism [1].

Viral sialidase Selectivity profiling Mechanism of action

Predicted Oral Bioavailability: Shikonofuran A Scores Favorably in Silico

In silico ADMET predictions using admetSAR 2.0 indicate that Shikonofuran A has a 77.14% probability of human oral bioavailability, while being predicted as non-inhibitory for P-glycoprotein (80.14% probability) [1]. In contrast, the comparator shikonin is documented to have poor oral bioavailability due to extensive first-pass metabolism and low aqueous solubility, often necessitating formulation or structural modification for in vivo use [2].

ADME prediction Oral bioavailability Drug-likeness

Metabolic Competition: Shikonofuran Accumulation Inversely Correlates with Shikonin Production

Transcriptomic and metabolic studies in Arnebia euchroma and Lithospermum erythrorhizon cultured cells have demonstrated a competitive relationship between the accumulation of shikonin derivatives and shikonofuran derivatives [1][2]. Methyl jasmonate (MeJA) treatment can specifically induce shikonofuran derivative production up to 12-fold greater than untreated controls in shikonin-deficient cell lines, without concomitant shikonin accumulation [3].

Metabolic engineering Biosynthetic flux Cell culture

Defined Research Applications for Shikonofuran A Based on Quantitative Differentiation Evidence


GH33 Sialidase Probe Development and Antimicrobial Target Validation

Based on direct comparative evidence showing superior inhibition of GH33 bacterial sialidases by shikonofuran derivatives relative to shikonins [1], Shikonofuran A is a justifiable starting point for designing chemical probes to study bacterial sialidase function or for validating GH33 as an antimicrobial target. Its negligible activity against GH34 viral sialidases further supports its use in assays requiring subtype selectivity.

In Vivo Pharmacological Studies Requiring Predicted Oral Bioavailability

Shikonofuran A's favorable in silico ADMET profile (77.14% predicted oral bioavailability probability, P-gp non-inhibitor) [1] positions it as a more tractable candidate for oral dosing in rodent efficacy or PK studies compared to shikonin, which is known to have poor oral bioavailability [2]. Researchers may prioritize Shikonofuran A to avoid early formulation challenges.

Metabolic Engineering for Selective Geranylhydroquinone-Derived Furan Production

The demonstrated metabolic competition between shikonin and shikonofuran pathways, coupled with MeJA-inducible shikonofuran accumulation (up to 12-fold) [1], makes Shikonofuran A a key analytical standard for quantifying pathway flux. It is essential for studies aiming to engineer plant cell cultures or heterologous hosts for selective production of furylhydroquinones versus naphthoquinones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shikonofuran A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.